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One primary application of Sodium DL-lactate-D4 is as a metabolic tracer. Due to the presence of the deuterium atoms, Sodium DL-lactate-D4 can be distinguished from naturally occurring lactate in biological samples using techniques like mass spectrometry []. By administering Sodium DL-lactate-D4 to a cell culture or organism, researchers can track the fate of the lactate molecule within the system. This allows them to study metabolic pathways, such as lactate production and utilization, and measure rates of specific biochemical reactions [, ].
Here are some examples of how Sodium DL-lactate-D4 can be used in metabolic studies:
Sodium DL-lactate-D4 is a stable isotope-labeled derivative of sodium lactate, specifically containing deuterium (D) at the 2, 3, and 3 positions of the lactate molecule. Sodium lactate itself is the sodium salt of lactic acid, with the chemical formula NaC₃H₅O₃. It is produced through the fermentation of carbohydrates such as corn or beets, followed by neutralization with sodium hydroxide. This compound is recognized for its mild saline taste and is commonly used in various industries, including food, cosmetics, and pharmaceuticals .
Sodium DL-lactate-D4 exhibits several biological activities. It functions as an important intermediate in metabolic pathways like glycolysis and glycogenolysis. The compound is utilized in medical settings to manage metabolic acidosis and can induce panic attacks in individuals with panic disorders when administered intravenously . Additionally, it acts as a humectant in cosmetic formulations, helping to retain moisture in the skin .
The synthesis of sodium DL-lactate-D4 typically involves:
Sodium DL-lactate-D4 finds applications across various sectors:
Research indicates that sodium DL-lactate-D4 interacts with various biological systems. It has been shown to influence metabolic pathways and can affect cardiovascular responses when administered intravenously. Interaction studies often focus on its role in glycolysis and its effects on acid-base balance in the body . Additionally, its potential to induce panic attacks has been documented, highlighting its significance in psychological studies .
Sodium DL-lactate-D4 shares similarities with other lactate salts but has unique properties due to its deuterated form. Here are some comparable compounds:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Sodium Lactate | NaC₃H₅O₃ | Commonly used food additive; non-deuterated form |
| Calcium Lactate | C₆H₁₀CaO₆ | Used as a calcium supplement; different cation |
| Potassium Lactate | C₃H₅KO₃ | Used in food preservation; potassium salt |
| Magnesium Lactate | C₆H₁₀MgO₆ | Acts as a magnesium supplement; different cation |
| Sodium DL-lactate | NaC₃H₅O₃ | Non-deuterated version; widely used in medicine |
Sodium DL-lactate-D4's unique isotopic labeling makes it particularly valuable for research applications where tracking metabolic pathways is essential .
Sodium DL-lactate-D4 is a deuterated form of sodium lactate with the molecular formula C₃HD₄NaO₃, representing a compound where four hydrogen atoms are replaced with deuterium isotopes [1]. The structural framework consists of a lactate ion bonded to a sodium ion, with the lactate moiety containing a chiral carbon center at the C-2 position [2]. The compound exists as a racemic mixture containing both D- and L-stereoisomers of the deuterated lactate anion [2].
The molecular structure features a three-carbon backbone with specific deuterium substitution at defined positions [1]. The deuterium atoms are strategically positioned at the 2,3,3,3 locations, creating the designation as sodium DL-lactate-2,3,3,3-d4 [1]. This isotopic labeling pattern results in one deuterium atom attached to the hydroxyl group at the C-2 chiral center and three deuterium atoms forming the methyl group at the C-3 position [1] [2].
The compound maintains the fundamental structural characteristics of lactate while incorporating the isotopic modifications that distinguish it from its non-deuterated counterpart . The presence of deuterium atoms modifies the physical properties compared to regular sodium lactate while preserving the essential chemical functionality . The structural formula can be represented as showing the sodium ion coordinated with the deuterated lactate anion .
| Parameter | Sodium DL-lactate-D4 |
|---|---|
| Total number of hydrogen atoms | 1 (protium) + 4 (deuterium) = 5 total |
| Number of deuterium atoms | 4 (at positions 2,3,3,3) |
| Number of protium atoms | 1 |
| Mass difference from regular sodium lactate | +4.02 g/mol |
| Isotopic enrichment pattern | 2,3,3,3-D4 pattern |
| Stereochemistry | DL- (racemic mixture) |
| Chiral centers | 1 (at C-2) |
Sodium DL-lactate-D4 exhibits distinctive physical and chemical properties that reflect both its ionic nature and deuterium incorporation [1] [4] [5]. The compound has a molecular weight of 116.08 g/mol, representing an increase of approximately 4.02 g/mol compared to regular sodium lactate [1] [4]. The Chemical Abstracts Service number for this compound is 344299-52-1, providing unique identification for research and commercial applications [1] [2] [5].
The physical appearance of sodium DL-lactate-D4 varies depending on the preparation method and concentration [1] [5]. In its pure form, the compound typically appears as a colorless to light yellow solution or powder [5]. The coloration can range from completely colorless to pale yellow depending on the purity and storage conditions [5]. The compound demonstrates excellent water solubility, being completely miscible with water under standard conditions [5].
Solubility characteristics extend beyond aqueous systems, with sodium DL-lactate-D4 showing good solubility in polar organic solvents [4] [5]. The compound dissolves readily in dimethyl sulfoxide at concentrations of at least 100 mg/mL [4]. Methanol also serves as an effective solvent for the compound, facilitating various analytical and preparative procedures [5]. Storage requirements typically specify room temperature conditions, although some formulations may require refrigeration to maintain stability [5].
| Property | Sodium DL-lactate-D4 | Sodium DL-lactate (Regular) |
|---|---|---|
| Molecular Formula | C₃HD₄NaO₃ | C₃H₅NaO₃ |
| Molecular Weight | 116.08 g/mol | 112.06 g/mol |
| CAS Number | 344299-52-1 | 72-17-3 |
| Physical Form | Colorless solution or powder | Syrup or powder |
| Color | Colorless to light yellow | Light yellow |
| Solubility in Water | Miscible | Miscible |
| Solubility in DMSO | ≥ 100 mg/mL | Soluble |
| Solubility in Methanol | Soluble | Soluble |
| Storage Temperature | Room temperature | 2-8°C |
| Stability | Stable under normal conditions | Stable |
The thermal properties of sodium DL-lactate-D4 have not been extensively characterized in the literature, but the compound is expected to exhibit similar thermal behavior to regular sodium lactate with minor modifications due to deuterium effects [6]. The presence of deuterium atoms can influence hydrogen bonding patterns and vibrational frequencies, potentially affecting melting points and thermal decomposition temperatures [6]. Research on related calcium lactate systems in deuterium oxide has demonstrated kinetic isotope effects with time constants that differ from protiated systems [6].
The D/L labeling system is distinct from optical rotation measurements and does not indicate the direction of polarized light rotation by the compound [7]. Rather, it describes the absolute configuration of the chiral center based on the spatial arrangement of substituents around the C-2 carbon [7]. In the case of lactate, the hydroxyl group orientation relative to the carboxyl and methyl groups determines the stereochemical assignment [7].
The deuterium substitution pattern in sodium DL-lactate-D4 does not alter the fundamental stereochemical relationships between the D- and L-forms [2]. Both enantiomers maintain their characteristic three-dimensional arrangements while incorporating the isotopic modifications at specified positions [2]. The racemic nature of the compound means that it contains equal amounts of both stereoisomers, resulting in no net optical activity [2].
Metabolic systems exhibit stereospecific recognition of lactate enantiomers, with distinct enzymatic pathways for D- and L-lactate processing [8] [9]. Human metabolism predominantly utilizes L-lactate through reversible lactate dehydrogenase reactions, while D-lactate undergoes irreversible conversion to pyruvate via specific D-lactate dehydrogenase [9]. This stereochemical specificity becomes particularly important in metabolic tracer studies using deuterated compounds [10] [11].
The stereochemical properties of lactate also influence its biological fate and clearance mechanisms [9]. Research has demonstrated that D-lactate clearance in humans ranges from 430 to 710 mL/min/70 kg, representing approximately 50% of L-lactate clearance rates [9]. This difference reflects the distinct metabolic pathways and enzymatic specificities for each stereoisomer [9].
The isotopic composition of sodium DL-lactate-D4 reflects a specific deuterium enrichment pattern that defines its utility as a metabolic tracer [1] [12]. The compound incorporates four deuterium atoms at precisely defined positions within the lactate molecule, creating a 2,3,3,3-deuterium substitution pattern [1]. This enrichment strategy maximizes the isotopic signal while maintaining the essential chemical and biological properties of the parent compound [12].
The deuterium enrichment pattern begins with the hydroxyl group at the C-2 chiral center, where one deuterium atom replaces the original hydrogen [1]. The remaining three deuterium atoms substitute for all hydrogen atoms in the methyl group at the C-3 position, creating a fully deuterated methyl moiety [1]. This substitution pattern results in a compound with significant isotopic enrichment while preserving one protium atom elsewhere in the molecule [1].
Deuterium incorporation influences the vibrational and spectroscopic properties of the compound [13] [14]. Nuclear magnetic resonance spectroscopy reveals distinct signals for deuterated positions, enabling precise tracking of metabolic fate and transformation pathways [13] [14]. The isotopic substitution creates measurable kinetic isotope effects, though these effects are typically small for most biological systems [12] [13].
| Position | Isotopic Substitution | Mass Contribution |
|---|---|---|
| C-1 (Carboxyl carbon) | No substitution (¹²C) | Standard ¹²C |
| C-2 (Chiral carbon) | Deuterium on hydroxyl (²H-OH) | +1 mass unit from D |
| C-3 (Methyl carbon) | Three deuterium atoms (CD₃) | +3 mass units from 3D |
| Hydroxyl group | One deuterium (²H-OH) | Included in C-2 |
| Sodium ion | No substitution (²³Na) | Standard ²³Na |
The deuterium enrichment enables sophisticated analytical techniques for metabolic research [15] [11]. Mass spectrometry readily distinguishes between deuterated and non-deuterated metabolites based on the characteristic mass shifts [11]. Liquid chromatography-tandem mass spectrometry methods have been developed specifically for analyzing deuterated lactate and related metabolites in biological samples [11].
Research has demonstrated that deuterium-labeled substrates maintain biological activity while providing enhanced analytical sensitivity [15] [12]. The incorporation of deuterium allows for tracking metabolic pathways with high precision, particularly in studies of lactate metabolism and energy production [16] [11]. The isotopic labeling facilitates quantitative measurements of metabolic flux rates and pathway contributions [17] [11].
Kinetic isotope effects associated with deuterium substitution are generally modest in biological systems [12] [13]. Studies examining deuterium effects on glucose metabolism have reported kinetic isotope effects of 4-6% for most metabolic products [12]. These relatively small effects ensure that deuterated tracers provide accurate representations of normal metabolic processes while maintaining analytical detectability [12].
The comparative analysis between sodium DL-lactate-D4 and regular sodium lactate reveals both similarities and distinctions that are crucial for understanding the compound's research applications [18]. Both compounds share the same basic chemical structure and ionic composition, with the primary difference being the isotopic substitution of four hydrogen atoms with deuterium . This isotopic modification results in a molecular weight increase from 112.06 g/mol for regular sodium lactate to 116.08 g/mol for the deuterated variant [1] [18].
Physical properties show remarkable similarity between the two compounds, with both exhibiting complete water miscibility and comparable solubility profiles in organic solvents [18]. Regular sodium lactate typically appears as a light yellow syrup or powder with a melting point around 17°C and boiling point of approximately 227.6°C at 760 mmHg [18] [19]. The deuterated analog maintains similar physical characteristics while potentially showing minor variations in thermal properties due to isotopic effects [6].
The density of regular sodium lactate is reported as 1.33 g/cm³, and the deuterated compound is expected to have a slightly higher density due to the increased molecular mass [18] [19]. Storage requirements differ slightly, with regular sodium lactate typically requiring refrigeration at 2-8°C, while the deuterated form can often be stored at room temperature [18] [5].
Chemical reactivity patterns remain largely unchanged between the two compounds . Both participate in typical reactions of carboxylic acid salts, including oxidation to pyruvate, reduction reactions, and substitution processes . The deuterated compound retains the ability to undergo enzymatic transformations, though kinetic isotope effects may introduce minor rate differences [12] [6].
Biological activity profiles show essential equivalence between deuterated and non-deuterated sodium lactate [10]. Both compounds can serve as metabolic substrates and participate in cellular energy production pathways [10]. The deuterated form provides the additional advantage of enabling precise metabolic tracking without significantly altering normal physiological processes [10] [12].
Analytical detection capabilities represent a major advantage for the deuterated compound [11]. While regular sodium lactate requires indirect analytical methods or enzymatic assays for quantification, sodium DL-lactate-D4 can be directly detected and quantified using mass spectrometry techniques [11]. This analytical enhancement makes the deuterated compound particularly valuable for metabolic research applications [11].
The structure-function relationships of sodium DL-lactate-D4 in metabolic studies derive from its unique combination of biological activity and analytical detectability [10]. The compound's structural integrity ensures that it participates in normal lactate metabolic pathways while providing enhanced tracking capabilities through deuterium labeling [10] [11]. This dual functionality makes it an invaluable tool for investigating energy metabolism and metabolic flux distributions [16] [11].
The lactate molecule serves as a critical metabolic intermediate linking glycolytic and oxidative metabolism [4]. In cellular systems, lactate functions as both a product of anaerobic glycolysis and a substrate for oxidative metabolism, particularly in tissues with high energy demands [10] [16]. The deuterated analog maintains these fundamental metabolic roles while enabling precise quantification of metabolic contributions [10].
Enzymatic recognition and processing of sodium DL-lactate-D4 closely parallel those of regular lactate [21] [10]. Lactate dehydrogenase enzymes can utilize the deuterated substrate, though kinetic isotope effects may introduce measurable rate differences [21] [12]. Research using deuterated lactate substrates has revealed that CH and OH bond cleavages occur in a concerted manner during enzymatic oxidation, consistent with hydride transfer mechanisms [21].
The stereochemical aspects of sodium DL-lactate-D4 become particularly relevant in metabolic studies due to the stereospecific nature of lactate-processing enzymes [10] [9]. While L-lactate dehydrogenase catalyzes reversible interconversion between L-lactate and pyruvate, D-lactate dehydrogenase irreversibly converts D-lactate to pyruvate [9]. This stereochemical specificity enables investigation of distinct metabolic pathways using the racemic deuterated compound [9].
Metabolic tracer studies utilizing sodium DL-lactate-D4 have provided insights into lactate utilization by various cell types [10] [16]. Research has demonstrated that certain cell populations, particularly regulatory T cells, can effectively utilize lactate as an energy source through monocarboxylate transporter-mediated uptake [10]. The deuterated tracer enables quantification of this metabolic support mechanism in tumor microenvironments [10].
Nuclear magnetic resonance spectroscopy applications benefit significantly from the deuterium labeling pattern in sodium DL-lactate-D4 [13] [14]. The compound's isotopic composition creates distinct spectroscopic signatures that facilitate metabolic pathway analysis and flux measurements [13]. These analytical capabilities have proven particularly valuable in studies of brain metabolism and neurodegenerative conditions [13].
The structure-function relationships also extend to the compound's utility in pharmacokinetic studies [15] [11]. The deuterated lactate serves as an internal standard for analytical methods while simultaneously providing information about endogenous lactate metabolism [11]. This dual function enhances the accuracy and precision of metabolic measurements in clinical and research settings [11].